molecular formula C19H22N6O4 B2383811 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 950473-16-2

1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2383811
CAS No.: 950473-16-2
M. Wt: 398.423
InChI Key: OGTHYSLZKICFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a tetrazole-substituted methyl group. The tetrazole moiety is further substituted with a 4-ethoxyphenyl ring. The tetrazole ring, a bioisostere for carboxylic acids, may contribute to hydrogen bonding and metabolic stability .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-4-29-14-10-8-13(9-11-14)25-17(22-23-24-25)12-20-19(26)21-15-6-5-7-16(27-2)18(15)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTHYSLZKICFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Urea Linkage: This step involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage.

    Tetrazole Formation: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile derivative.

    Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the urea derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been explored as a lead compound for the development of new pharmaceuticals. Its structural characteristics suggest potential activity against specific enzymes or receptors, making it a candidate for drug development targeting various diseases. Preliminary studies indicate that compounds with similar structures exhibit biological activities such as anti-inflammatory and anti-cancer properties .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. The urea linkage allows for further modifications that can yield derivatives with enhanced properties or functionalities. The synthesis routes typically involve several steps including the formation of the urea linkage and tetrazole formation through cyclization reactions .

Material Science

The unique structural features of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may lend themselves to applications in material science. Its potential for forming stable complexes with metal ions or participating in π-π stacking interactions could be beneficial in developing new materials with specific electronic or optical properties .

Similar Compounds

Compound NameKey Differences
1-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)ureaLacks the tetrazole ring; may affect binding properties.
1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureaContains a methoxy group instead of an ethoxy group; influences solubility and reactivity.

Uniqueness

The presence of both methoxy and ethoxy groups alongside the tetrazole ring distinguishes 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea from other compounds, potentially enhancing its biological activity and application scope .

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar urea derivatives. For instance:

  • Anti-Cancer Activity : A derivative with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the urea structure can enhance therapeutic efficacy .
  • Enzyme Inhibition : Research indicated that compounds featuring tetrazole rings can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into their potential use as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The methoxy and ethoxy groups may participate in hydrogen bonding or hydrophobic interactions, while the tetrazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of urea-tetrazole hybrids. Below is a comparison with structurally related compounds from the literature:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Features
1-(2,3-Dimethoxyphenyl)-3-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (Target) Urea + tetrazolylmethyl 2,3-Dimethoxyphenyl; 4-ethoxyphenyl on tetrazole Not reported Not reported Ethoxy group enhances lipophilicity; tetrazole improves metabolic stability
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea () Urea + tetrazole 2-Tetrazolylphenyl; 4-fluorophenyl 166–170 62 Direct tetrazole-phenyl linkage; fluorophenyl increases electronegativity
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}urea (PubChem analogue, ) Urea + tetrazolylmethyl 2,3-Dimethoxyphenyl; 4-methylphenyl on tetrazole Not reported Not reported Methyl substituent reduces steric bulk compared to ethoxy
1-(2-Methyl-6-(1H-tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea () Urea + tetrazole 2-Methyl-6-tetrazolylphenyl; 2-trifluoromethylphenyl 255–257 98 Trifluoromethyl group enhances electron-withdrawing effects and stability

Research Findings and Gaps

Structural Characterization :

  • IR and NMR spectra (common in and ) confirm urea and tetrazole functionalities but lack detailed conformational analysis (e.g., X-ray crystallography) for the target compound .

Biological Activity

The compound 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea represents a novel class of urea derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 336.37 g/mol
  • Functional Groups : Urea, tetrazole, methoxy groups

Anticancer Activity

Research indicates that derivatives similar to 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exhibit significant anticancer properties. A study demonstrated that compounds containing a tetrazole moiety showed potent cytotoxic effects against various cancer cell lines, with IC50_{50} values below 10 μM in some cases . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zone of inhibition ranged from 10 to 15 mm depending on the concentration used . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may have anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 when administered at therapeutic doses . This could position it as a candidate for further research in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.
  • Inhibition of Key Enzymes : Potentially inhibits enzymes involved in tumor growth and inflammation.

Case Studies

StudyObjectiveFindings
Evaluate anticancer activityShowed IC50_{50} < 10 μM against multiple cancer cell lines
Assess antimicrobial propertiesModerate activity against E. coli and S. aureus with inhibition zones up to 15 mm
Investigate anti-inflammatory effectsReduced TNF-alpha and IL-6 levels in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.